molecular formula C9H7NO2 B021656 2,6-Dihydroxyquinoline CAS No. 19315-93-6

2,6-Dihydroxyquinoline

Cat. No. B021656
CAS RN: 19315-93-6
M. Wt: 161.16 g/mol
InChI Key: AQLYZDRHNHZHIS-UHFFFAOYSA-N
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Description

2,6-Dihydroxyquinoline, also known as 2,6-Quinolinediol or 6-Hydroxycarbostyril, is a substituted quinoline compound . It has an empirical formula of C9H7NO2 and a molecular weight of 161.16 .


Synthesis Analysis

2,6-Dihydroxyquinoline has been prepared starting from 6-methoxyquinoline . It may be used as a reactant in the synthesis of 2-chloro-6-quinolinol by reacting with phosphorus oxychloride .


Molecular Structure Analysis

The molecular structure of 2,6-Dihydroxyquinoline consists of a quinoline core with hydroxy groups at positions 2 and 6 . The SMILES string representation is Oc1ccc2nc(O)ccc2c1 .


Chemical Reactions Analysis

2,6-Dihydroxyquinoline may be used as a test compound to investigate the carcinogenicity of the naturally occurring quinoline metabolite of tryptophan . The study was conducted by suspending tryptophan metabolites in cholesterol pellets, followed by the surgical implantation of the pellets into the mice bladder .


Physical And Chemical Properties Analysis

2,6-Dihydroxyquinoline is a crystal with a melting point greater than 300 °C (lit.) . It has a purity/analysis method of 98.0% (HPLC,T) .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Relevant Papers The relevant papers on 2,6-Dihydroxyquinoline discuss its synthesis, reactions, and applications . For instance, one paper discusses the synthetic approaches and applications of this class of compounds in the synthesis of related four-membered to seven-membered heterocycles .

properties

IUPAC Name

6-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10-8/h1-5,11H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLYZDRHNHZHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70940989
Record name 6-Hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dihydroxyquinoline

CAS RN

19315-93-6
Record name 6-Hydroxy-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19315-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Quinolinone, 6-hydroxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70940989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dihydroxyquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,6-Dihydroxyquinoline in the bacterial degradation of quinoline?

A1: Research suggests that 2,6-Dihydroxyquinoline acts as an intermediate metabolite in the breakdown of quinoline by specific soil bacteria. [, , ] For instance, Pseudomonas sp. QG6 and Rhodococcus sp. QL2, two bacteria isolated from coking wastewater, utilize distinct metabolic pathways involving 2,6-Dihydroxyquinoline to fully degrade quinoline. [] This highlights the compound's significance in the microbial detoxification of quinoline, a common environmental pollutant.

Q2: How is 2,6-Dihydroxyquinoline produced during quinoline degradation?

A2: Studies show that 2,6-Dihydroxyquinoline is generated through the sequential hydroxylation of quinoline. [, ] Initially, quinoline is converted to 2-hydroxyquinoline, which then undergoes further hydroxylation to form 2,6-Dihydroxyquinoline. This process has been observed in bacterial strains like Rhodococcus sp. QL2. [] The exact enzymes and mechanisms involved in these hydroxylation steps require further investigation.

Q3: Apart from bacterial metabolism, has 2,6-Dihydroxyquinoline been identified in other contexts?

A3: Interestingly, 4-methyl-2,6-Dihydroxyquinoline, a derivative of 2,6-Dihydroxyquinoline, was found as an active component in alcoholic extracts from the leaves of Juglans mandshurica Maxim. [] This finding suggests a broader natural occurrence of this class of compounds and warrants further exploration of their potential biological activities.

Q4: Are there any known analytical techniques used to identify and quantify 2,6-Dihydroxyquinoline?

A4: While specific details about analytical methods for 2,6-Dihydroxyquinoline weren't provided in the research excerpts, techniques like High-Performance Liquid Chromatography (HPLC) have been employed to analyze the intermediates formed during quinoline degradation. [] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) has been used to identify related compounds, such as 4-methyl-2,6-Dihydroxyquinoline, in plant extracts. [] These techniques could potentially be adapted and validated for the specific detection and quantification of 2,6-Dihydroxyquinoline.

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